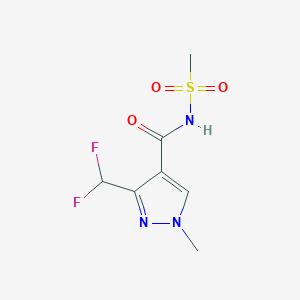

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide

説明

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and methylsulfonyl groups, making it a versatile molecule for research and industrial applications.

特性

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-methylsulfonylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O3S/c1-12-3-4(5(10-12)6(8)9)7(13)11-16(2,14)15/h3,6H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFDJMNZKMIQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate sulfonylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nanoscale titanium dioxide can enhance the reaction efficiency and reduce the reaction time. Additionally, the process may be optimized to minimize the use of organic solvents, thereby reducing environmental impact and production costs .

化学反応の分析

Types of Reactions

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamide derivatives.

科学的研究の応用

Fungicidal Activity

The primary application of 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is as a fungicide. It acts as an intermediate in the synthesis of several fungicides that inhibit succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi. This mechanism is crucial for controlling various phytopathogenic fungi, particularly those affecting crops.

Key Fungicides Derived from the Compound:

| Fungicide Name | Year Registered | Active Ingredient |

|---|---|---|

| Isopyrazam | 2010 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Sedaxane | 2011 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Bixafen | 2011 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Fluxapyroxad | 2011 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Benzovindiflupyr | 2012 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Pydiflumetofen | 2016 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

| Inpyrfluxam | 2019 | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |

These fungicides are effective against a range of fungal diseases, including those caused by Alternaria species, which are known to affect crops like tomatoes and potatoes .

Environmental Impact

The compound has been detected as a metabolite in the environment due to its widespread use in agricultural applications. Its presence raises concerns about potential ecological impacts, particularly regarding soil and water contamination .

Antifungal Properties

Research has demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. A study showed that certain amides derived from this compound displayed higher antifungal efficacy than established fungicides like boscalid .

Case Study:

In vitro assays conducted on a series of synthesized amides revealed that N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior antifungal activity compared to traditional agents, highlighting its potential as a novel antifungal agent .

Structure Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding the relationship between the chemical structure of the compound and its biological activity. Molecular docking studies have identified critical interactions between the compound and target enzymes, facilitating the design of more effective derivatives .

生物活性

3-(Difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These compounds are primarily used in agricultural practices to combat various phytopathogenic fungi. This article explores the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships, and synthesis methodologies.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal cells, leading to their death. This mechanism has been established since the introduction of SDHI fungicides in the 1960s and has been further validated with numerous studies demonstrating the effectiveness of this compound against various fungal species.

Antifungal Activity

A series of studies have assessed the antifungal activity of this compound and its derivatives against several phytopathogenic fungi. The following table summarizes the results from key studies:

Among these, compound 9m exhibited superior antifungal activity compared to boscalid, a widely used fungicide, indicating its potential as a more effective alternative in crop protection.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the difluoromethyl group enhances the lipophilicity and binding affinity to the target enzyme. Molecular docking studies have shown that specific interactions, such as hydrogen bonds between the carbonyl oxygen atom and amino acid residues in SDH, contribute significantly to its antifungal efficacy .

Key Findings from SAR Studies:

- Electrostatic Interactions : The presence of positively charged regions within the molecule enhances binding to negatively charged areas on target proteins.

- Steric Hindrance : Larger substituents, such as bromoindazole in compound 9m, increase bioactivity by optimizing spatial interactions with the target site .

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available pyrazole derivatives. The general synthetic route includes:

- Formation of Pyrazole Ring : Reaction of difluoroacetoacetic acid with methyl hydrazine.

- Substitution Reactions : Introduction of methanesulfonyl groups through nucleophilic substitution.

- Purification : The final product is purified using column chromatography.

This synthetic pathway has been optimized by various research groups to enhance yield and purity .

Case Studies

Recent case studies highlight the practical applications and effectiveness of this compound in real-world agricultural settings:

- Field Trials : Trials conducted on wheat crops showed significant reductions in fungal infections when treated with formulations containing this compound, outperforming traditional fungicides.

- Environmental Impact Assessments : Studies indicated lower residual levels in soil compared to older fungicides, suggesting a reduced environmental footprint .

Q & A

Q. What are the standard protocols for synthesizing 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide?

The synthesis typically involves three key steps:

- Pyrazole ring formation : The Paal-Knorr method is employed to construct the pyrazole core, starting with ethyl acetoacetate and phenylhydrazine derivatives .

- Acid chloride preparation : Thionyl chloride (SOCl₂) acts as both reactant and solvent to convert 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid into its acid chloride intermediate. Slow addition under ice-bath conditions (0–5°C) is critical to minimize side reactions .

- Amidation : The acid chloride reacts with methanesulfonamide in dichloromethane (DCM) or tetrahydrofuran (THF), often with a base like triethylamine to neutralize HCl byproducts .

Yields for the final step typically range from 65–80%, depending on purification methods (e.g., column chromatography or recrystallization) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- 1H/13C NMR : Used to confirm substituent positions and purity. For example, the difluoromethyl group (-CF₂H) shows a characteristic triplet at δ ~6.2 ppm (J = 56–58 Hz) in 1H NMR .

- X-ray crystallography : Resolves the planar pyrazole ring and hydrogen-bonding interactions. The crystal structure often belongs to the monoclinic system (e.g., space group P2₁/c), with intermolecular N–H···O and C–H···F interactions stabilizing the lattice .

- HRMS (High-Resolution Mass Spectrometry) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 337.1470) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of the acid chloride intermediate?

Key strategies include:

- Controlled reaction conditions : Maintaining temperatures below 5°C during SOCl₂ addition reduces decomposition .

- Solvent selection : Using anhydrous DCM or THF improves reactivity, while excess SOCl₂ (2–3 equivalents) ensures complete conversion .

- Catalytic additives : A trace of N,N-dimethylformamide (DMF, 0.5% v/v) accelerates acid chloride formation via intermediate iminium ion generation .

Post-reaction, rapid removal of residual SOCl₂ under reduced pressure (40–50°C) is critical to prevent hydrolysis back to the carboxylic acid .

Q. What strategies address discrepancies in antifungal activity data across different fungal strains?

Discrepancies often arise from structural variations in fungal cytochrome bc₁ complexes (target sites) or membrane permeability differences. Methodological approaches include:

- Structure-Activity Relationship (SAR) studies : Modifying the carboxamide substituent (e.g., replacing methanesulfonyl with aryl groups) alters steric and electronic interactions. For example, N-mesityl derivatives show enhanced activity against Botrytis cinerea (EC₅₀ = 0.8 μg/mL) compared to N-phenyl analogs (EC₅₀ = 12.5 μg/mL) .

- In vivo assays : Testing in plant models (e.g., cucumber powdery mildew) under controlled humidity and temperature replicates field conditions better than in vitro agar plate assays .

- Molecular docking : Simulating binding to Saccharomyces cerevisiae CYP51 (PDB: 4LXJ) identifies key residues (e.g., Phe228) influencing affinity .

Q. What computational approaches predict the compound’s binding affinity to target enzymes?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (e.g., HOMO-LUMO gap ≈5.2 eV) to assess reactivity and charge transfer potential .

- Molecular Dynamics (MD) Simulations : Evaluates stability of ligand-enzyme complexes over 100 ns trajectories. For example, the difluoromethyl group forms stable van der Waals contacts with hydrophobic pockets in fungal CYP51 .

- Hirshfeld Surface Analysis : Maps intermolecular interaction contributions (e.g., F···H contacts account for ~12% of crystal packing) to guide solubility optimization .

Q. How can researchers mitigate low solubility in bioactivity assays?

- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) that improve bioavailability and are cleaved in vivo .

- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles enhances aqueous dispersion and targeted delivery .

Data Contradiction Analysis

Q. Why do some studies report variable antifungal efficacy against Fusarium spp.?

Variations may stem from:

- Strain-specific mutations : Amino acid substitutions in CYP51 (e.g., Y136F) reduce binding affinity .

- Experimental design differences : MIC (Minimum Inhibitory Concentration) assays using broth microdilution vs. disk diffusion yield divergent results due to diffusion kinetics .

- Environmental factors : pH-dependent solubility (pKa ≈3.8) affects compound availability in growth media .

Standardized protocols (e.g., CLSI guidelines) and cross-lab validation are recommended to harmonize data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。